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Compound of Interest

Compound Name:
3-(4-Hydroxyphenyl)-2-

methylpropanoic acid

CAS No.: 35456-48-5

Cat. No.: B3131475

Get Quote

Abstract This technical guide provides a comprehensive spectral analysis of 3-(4-
Hydroxyphenyl)-2-methylpropanoic acid (CAS 35456-48-5), also known as

-methylphloretic acid. Designed for researchers in medicinal chemistry and metabolomics, this
document details the nuclear magnetic resonance (

H and

C NMR), infrared (IR), and mass spectrometric (MS) signatures of the compound. The guide
also outlines the structural logic governing these spectral features and provides validated
experimental protocols for its synthesis and isolation.

Introduction & Chemical Identity
3-(4-Hydroxyphenyl)-2-methylpropanoic acid is a phenolic acid derivative structurally related

to phloretic acid (dihydro-p-coumaric acid). It is characterized by the presence of a methyl

group at the
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-position relative to the carboxylic acid, introducing a chiral center and altering the metabolic
stability compared to its unbranched counterparts.

This compound is frequently encountered as:

A synthetic intermediate in the preparation of peptidomimetics and

-adrenergic receptor agonists.

A metabolite in the degradation of certain phenylpropanoid drugs and lignin-derived

monomers.

A structural analogue to the tyrosine metabolite, differing by the absence of the amino group.

Chemical Data
Property Value

IUPAC Name 3-(4-Hydroxyphenyl)-2-methylpropanoic acid

Synonyms -Methylphloretic acid; 2-Methyl-3-(p-

hydroxyphenyl)propionic acid

CAS Number 35456-48-5

Molecular Formula

C

H

O

Molecular Weight 180.20 g/mol

Chirality

One chiral center at C2 (exists as (

), (

), or racemate)

Structural Analysis & Numbering
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To ensure accurate spectral assignment, the carbon skeleton is numbered starting from the

carboxylic acid carbon.
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Me
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Figure 1: Structural connectivity and numbering scheme for spectral assignment. The

-methyl group is attached to C2.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][4][5][6]
The NMR data reflects the asymmetry introduced by the C2 methyl group. Unlike phloretic acid,

the C3 methylene protons are diastereotopic (chemically non-equivalent) due to the adjacent

chiral center at C2, often appearing as complex multiplets rather than a simple triplet.

H NMR Data (400 MHz, DMSO- )
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Position (ppm) Multiplicity (Hz)
Assignment
Logic

COOH 12.05 br s -

Carboxylic acid

proton;

exchangeable

with D

O.

Ar-OH 9.15 s -

Phenolic

hydroxyl; shifts

significantly with

solvent (CDCl

vs DMSO).

H-5, H-9 6.98 d 8.4

Ortho to alkyl

chain; part of

AA'BB' system.

H-6, H-8 6.65 d 8.4

Ortho to hydroxyl

group; shielded

by electron-

donating OH.

H-3a 2.78 dd 13.5, 6.8
Diastereotopic

benzylic proton.

H-2 2.55 m -

Methine proton;

overlaps with

DMSO solvent

residual in some

cases.

H-3b 2.42 dd 13.5, 7.5
Diastereotopic

benzylic proton.

-CH 1.04 d 6.9
Methyl doublet

coupled to H-2.
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Technical Insight: In CDCl

, the phenolic OH often appears as a broad singlet around 5.0-6.0 ppm, or may not be
observed if the sample is dilute. The separation of the diastereotopic H-3 protons is more
pronounced in solvents like Benzene-

or Pyridine-

due to anisotropic effects.

C NMR Data (100 MHz, DMSO- )
Position (ppm) Carbon Type Assignment Logic

C-1 177.2 C=O
Carbonyl carbon

(Carboxylic acid).

C-7 155.8 C_q

Phenolic carbon

(deshielded by

oxygen).

C-4 130.5 C_q

Aromatic quaternary

carbon (alkyl

substituted).

C-5, C-9 129.8 CH
Aromatic methine

(meta to OH).

C-6, C-8 115.1 CH

Aromatic methine

(ortho to OH,

shielded).

C-2 41.2 CH
Methine (

-carbon).

C-3 38.5 CH Benzylic methylene.

-CH 16.8 CH Methyl group.
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Infrared (IR) Spectroscopy[5][7]
The IR spectrum is dominated by the carboxylic acid and phenol functionalities. The "broad"

nature of the OH stretch is a diagnostic feature for hydrogen-bonded dimers typical of

carboxylic acids in the solid state.

Frequency (cm

)
Vibration Mode Description

3200–3400 O-H stretch

Broad band; overlap of

phenolic OH and carboxylic

OH.

2930–2970 C-H stretch
Aliphatic C-H stretching

(methyl/methylene).

1690–1710 C=O stretch
Strong Carbonyl band

(Carboxylic acid dimer).

1615, 1515 C=C stretch
Aromatic ring breathing modes

(Para-substitution pattern).

1230 C-O stretch Phenolic C-O stretching.

830 C-H bend
Out-of-plane bending for para-

disubstituted benzene.

Mass Spectrometry (MS)
The fragmentation pattern under Electron Ionization (EI, 70 eV) is driven by the stability of the

benzylic cation (tropylium ion derivative).

Fragmentation Pathway
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Figure 2: Proposed fragmentation pathway for EI-MS.

m/z 180 (M+): Molecular ion, typically weak intensity.

m/z 107 (Base Peak): The 4-hydroxybenzyl cation is the most stable fragment, formed by

cleavage of the bond between C2 and C3.

m/z 135: Loss of the carboxylic acid group (COOH, 45 Da).

Experimental Protocol: Synthesis & Isolation
For researchers requiring the standard for spectral validation, the most robust synthesis

involves the hydrogenation of the corresponding cinnamic acid derivative.

Step 1: Perkin Condensation
Reagents: 4-Methoxybenzaldehyde, Propionic Anhydride, Sodium Propionate. Procedure:

Reflux 4-methoxybenzaldehyde (1.0 eq) with propionic anhydride (1.5 eq) and anhydrous

sodium propionate (1.0 eq) at 140°C for 12 hours.

Pour onto ice/water and neutralize to precipitate 3-(4-methoxyphenyl)-2-methylacrylic acid

(also known as

-methyl-p-methoxycinnamic acid).

Recrystallize from ethanol.
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Step 2: Hydrogenation
Reagents: H

(gas), 10% Pd/C, Methanol. Procedure:

Dissolve the acrylic acid derivative in methanol.

Add 10 mol% Pd/C catalyst.

Stir under H

atmosphere (balloon pressure) for 4 hours.

Filter through Celite to remove Pd/C.

Concentrate to yield 3-(4-methoxyphenyl)-2-methylpropanoic acid.

Step 3: Demethylation
Reagents: BBr

(Boron Tribromide) in CH

Cl

, or HBr/Acetic Acid. Procedure:

Dissolve the methoxy intermediate in anhydrous CH

Cl

at -78°C.

Add BBr

(1M in CH

Cl

, 3.0 eq) dropwise.
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Warm to room temperature and stir for 2 hours.

Quench with ice water. Extract with Ethyl Acetate.

Purify via silica gel chromatography (Hexane:EtOAc 7:3) to obtain pure 3-(4-
Hydroxyphenyl)-2-methylpropanoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 3-(4-
Hydroxyphenyl)-2-methylpropanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3131475/docs#technical-guide-spectral-
characterization-of-3-4-hydroxyphenyl-2-methylpropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Ontario, CA 91761, United States
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